

Ethyl 2-Methylpentanoate: A Technical Guide to its Synthesis, Isolation, and Physicochemical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methylpentanoate*

Cat. No.: *B1583405*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylpentanoate is a branched-chain ester recognized for its characteristic fruity aroma, finding applications in the flavor, fragrance, and pharmaceutical industries.^[1] This technical guide provides a comprehensive overview of the synthesis, isolation, and detailed physicochemical properties of **ethyl 2-methylpentanoate**. This document outlines a standard laboratory-scale synthesis via Fischer esterification of 2-methylpentanoic acid and ethanol. It further details the purification protocol using fractional distillation and provides a consolidated summary of its key quantitative and spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and the development of new chemical entities.

Introduction

Ethyl 2-methylpentanoate (also known as ethyl 2-methylvalerate) is an organic compound with the molecular formula C₈H₁₆O₂.^[1] It is a colorless liquid with a characteristic fruity odor, often described as being reminiscent of apple and plum.^[1] This ester is found naturally in some fruits and plants, including clover, plums, and wine.^[2]

The structure of **ethyl 2-methylpentanoate** features a chiral center at the second carbon atom, meaning it can exist as two enantiomers. The synthesis and application of this and other branched-chain esters have become increasingly significant due to their unique properties, which can influence biological activity and sensory perception. While the initial synthesis of this specific ester is not prominently documented, its preparation falls under the well-established principles of esterification reactions developed in the late 19th century. The foundational work on the tetrahedral nature of carbon by Le Bel and van't Hoff in 1874 provided the theoretical framework for understanding the stereochemistry of such chiral molecules.[2][3][4] The Fischer-Speier esterification, first described in 1895, established a reliable method for the synthesis of esters from carboxylic acids and alcohols, a method that remains widely used for the preparation of compounds like **ethyl 2-methylpentanoate**.[5]

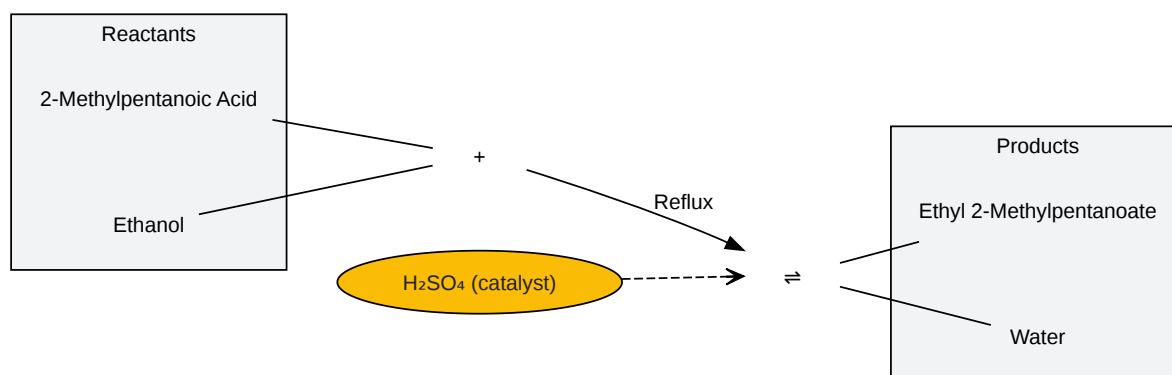
This guide provides detailed methodologies for the synthesis and purification of **ethyl 2-methylpentanoate**, along with a comprehensive compilation of its physical and spectral properties to aid in its identification and characterization.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **ethyl 2-methylpentanoate** is presented below. This data is essential for its identification, purity assessment, and quality control.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C8H16O2	[1]
Molecular Weight	144.21 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity, apple, plum	[1]
Boiling Point	152-153 °C (at 1013 hPa)	[1]
Density	0.864 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.403	
Flash Point	39 °C (102.2 °F)	
Solubility	Insoluble in water; soluble in alcohol	[6]
CAS Number	39255-32-8	[1]


Spectroscopic Data

Spectroscopy	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 0.89 (t, 3H), 1.12 (d, 3H), 1.24 (t, 3H), 1.30-1.55 (m, 4H), 2.30 (m, 1H), 4.11 (q, 2H)	[4]
¹³ C NMR (CDCl ₃)	δ (ppm): 11.5, 14.2, 17.1, 20.4, 34.2, 41.5, 60.1, 176.5	[7]
Infrared (IR) (liquid film)	ν (cm ⁻¹): 2960 (C-H stretch), 1735 (C=O stretch, ester), 1180 (C-O stretch)	[4]
Mass Spectrometry (EI)	m/z (%): 144 (M ⁺), 102, 88, 73, 55, 43	[3]

Synthesis of Ethyl 2-Methylpentanoate via Fischer Esterification

The most common and straightforward method for the laboratory synthesis of **ethyl 2-methylpentanoate** is the Fischer esterification of 2-methylpentanoic acid with ethanol in the presence of a strong acid catalyst.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Fischer esterification of 2-methylpentanoic acid with ethanol.

Experimental Protocol

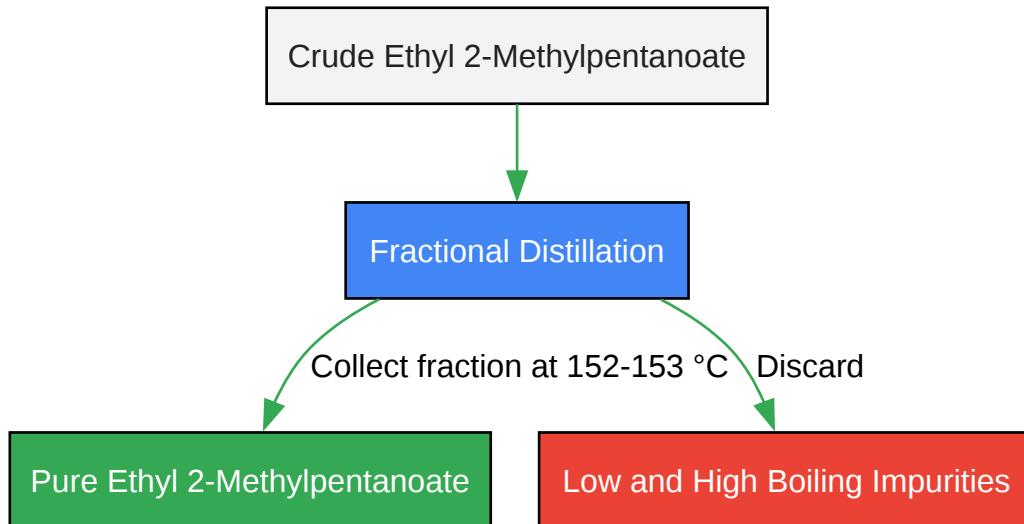
Materials:

- 2-methylpentanoic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Rotary evaporator


Procedure:

- To a 250 mL round-bottom flask, add 2-methylpentanoic acid (0.5 mol), absolute ethanol (1.5 mol, used in excess to drive the equilibrium), and a few boiling chips.
- Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the mixture while swirling.
- Assemble a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator.

Isolation and Purification

The crude **ethyl 2-methylpentanoate** obtained from the synthesis is purified by fractional distillation to remove any remaining starting materials and byproducts.

Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **ethyl 2-methylpentanoate**.

Experimental Protocol for Fractional Distillation

Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flasks
- Heating mantle
- Thermometer

Procedure:

- Set up the fractional distillation apparatus. Ensure all glassware is dry.
- Transfer the crude **ethyl 2-methylpentanoate** to the distillation flask and add a few boiling chips.
- Heat the flask gently using a heating mantle.
- Carefully monitor the temperature at the head of the fractionating column.
- Discard the initial fraction that distills at a lower temperature, which may contain residual ethanol.
- Collect the fraction that distills at a constant temperature of 152-153 °C. This is the pure **ethyl 2-methylpentanoate**.
- Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
- The purity of the collected fraction can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the synthesis, isolation, and characterization of **ethyl 2-methylpentanoate**. The Fischer esterification is a reliable and efficient method for its laboratory-scale preparation, and fractional distillation is an effective technique for its purification. The comprehensive physicochemical and spectroscopic data presented serves as a crucial reference for its identification and quality assessment. This document is intended to be a valuable resource for scientists and researchers working with this and similar branched-chain esters in various fields of chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Le Bel–Van 't Hoff rule - Wikipedia [en.wikipedia.org]
- 3. reagent.co.uk [reagent.co.uk]
- 4. P2. The Building Blocks of Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. bocsci.com [bocsci.com]
- 7. newworldencyclopedia.org [newworldencyclopedia.org]
- To cite this document: BenchChem. [Ethyl 2-Methylpentanoate: A Technical Guide to its Synthesis, Isolation, and Physicochemical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583405#ethyl-2-methylpentanoate-discovery-and-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com